

# Topic: 3-Methoxypentanoic Acid and Its Role in Lipid Metabolism

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## Compound of Interest

Compound Name: 3-Methoxypentanoic acid

Cat. No.: B3373610

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Audience: Researchers, scientists, and drug development professionals.

## Abstract

**3-Methoxypentanoic acid** (3-MPA) is a branched-chain carboxylic acid distinguished by a methoxy group at the third carbon position.<sup>[1][2]</sup> This structural feature imparts unique physicochemical properties that influence its biological activity.<sup>[1]</sup> Emerging research has identified 3-MPA as a potential modulator of cellular energy homeostasis, with a significant role in lipid metabolism. This guide synthesizes the current understanding of 3-MPA, focusing on its mechanism of action, particularly its interaction with the AMP-activated protein kinase (AMPK) pathway. We provide detailed experimental protocols for investigating its effects, present data interpretation frameworks, and discuss the broader implications for therapeutic development in metabolic disorders.

## Introduction to 3-Methoxypentanoic Acid (3-MPA)

**3-Methoxypentanoic acid** is an organic compound that has garnered scientific interest for its potential biological activities.<sup>[1]</sup> While not a naturally abundant fatty acid, it has been identified as a metabolite of certain pharmaceuticals, such as the anti-inflammatory drug Lomefloxacin, indicating its relevance in xenobiotic metabolism.<sup>[1][3]</sup> Its core structure consists of a five-carbon pentanoic acid backbone with a methoxy group (-OCH<sub>3</sub>) at the C-3 position.<sup>[1]</sup>

## Chemical and Physical Properties

A clear understanding of 3-MPA's properties is fundamental to designing and interpreting experiments, from solubility tests to analytical detection.

Property	Value	Source
CAS Number	100862-27-9	<a href="#">[2]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>6</sub> H <sub>12</sub> O <sub>3</sub>	<a href="#">[2]</a>
Molecular Weight	132.16 g/mol	<a href="#">[2]</a>
Boiling Point	120-122 °C (at 16 Torr)	<a href="#">[4]</a> <a href="#">[5]</a>
pKa (Predicted)	4.28 ± 0.10	<a href="#">[4]</a> <a href="#">[5]</a>
IUPAC Name	3-methoxypentanoic acid	<a href="#">[2]</a>

## The Landscape of Cellular Lipid Metabolism

Lipid metabolism is a complex network of anabolic and catabolic processes essential for energy storage, membrane synthesis, and signaling.[\[6\]](#)[\[7\]](#)[\[8\]](#) Two opposing pathways are central to maintaining lipid homeostasis:

- Fatty Acid Synthesis (FAS): The creation of fatty acids from acetyl-CoA, primarily regulated by the enzyme Acetyl-CoA Carboxylase (ACC).
- Fatty Acid Oxidation (FAO): The breakdown of fatty acids in the mitochondria to produce acetyl-CoA for energy generation via the citric acid cycle.[\[9\]](#) A critical rate-limiting step is the transport of long-chain fatty acids into the mitochondrial matrix, a process governed by Carnitine Palmitoyltransferase 1 (CPT1).[\[10\]](#)[\[11\]](#)

The activity of CPT1 is allosterically inhibited by malonyl-CoA, the product of the ACC enzyme. This creates a reciprocal regulatory system: when FAS is active (high malonyl-CoA), FAO is inhibited, and vice versa. This intricate balance is a key target for therapeutic intervention in metabolic diseases.

## 3-MPA as a Modulator of Lipid Metabolism

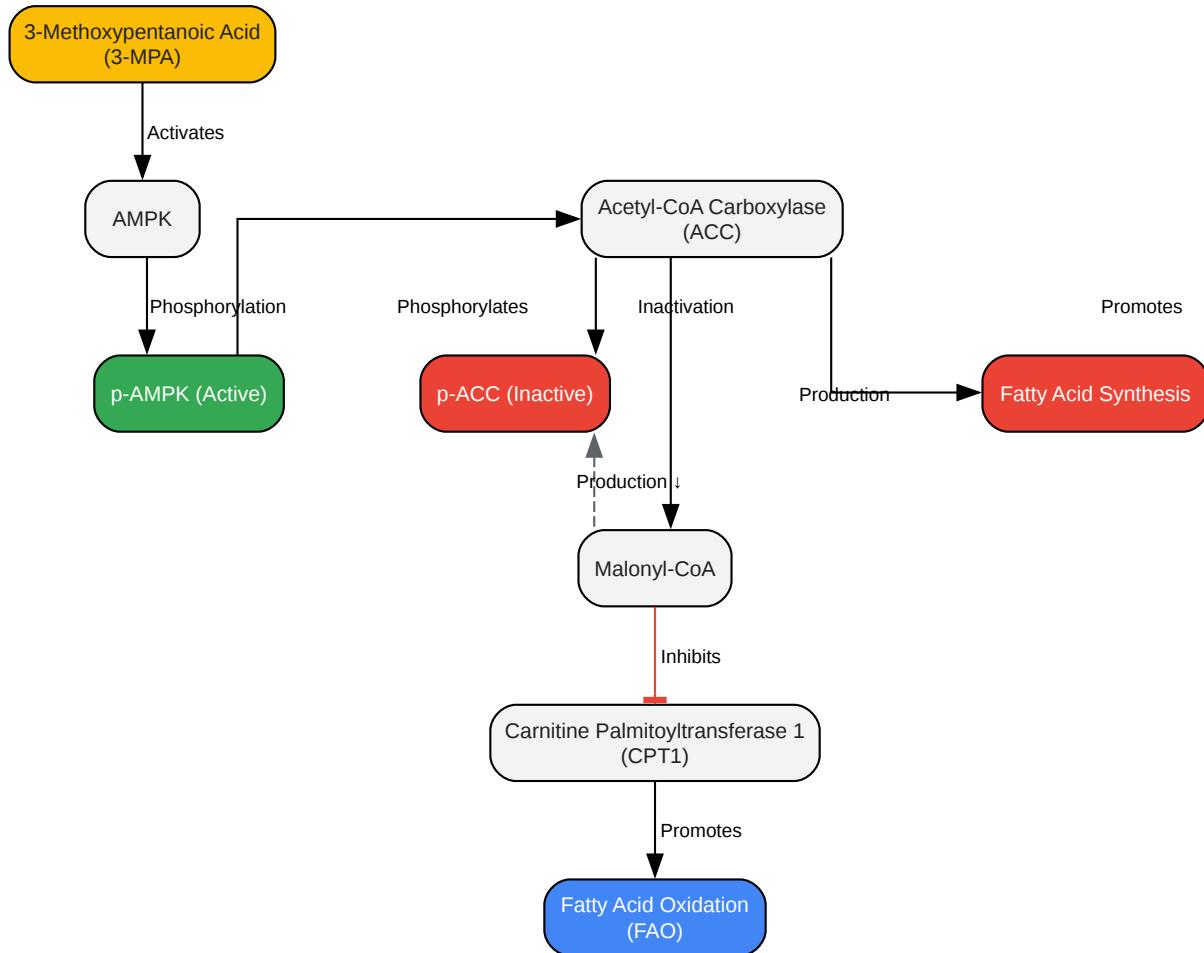
Research indicates that 3-MPA influences lipid metabolism primarily by activating the AMP-activated protein kinase (AMPK) pathway.<sup>[1]</sup> AMPK acts as a master cellular energy sensor; its activation signals a low-energy state, triggering a switch from energy-consuming (anabolic) processes to energy-producing (catabolic) ones.

## Mechanism of Action: The AMPK Signaling Cascade

The proposed mechanism for 3-MPA's effect on lipid metabolism involves the following cascade:

- AMPK Activation: 3-MPA promotes the phosphorylation and subsequent activation of AMPK.
- ACC Inhibition: Activated AMPK phosphorylates ACC, leading to its inhibition.
- Reduced Malonyl-CoA: Inhibition of ACC decreases the intracellular concentration of its product, malonyl-CoA.
- CPT1 Disinhibition: With lower levels of the inhibitor malonyl-CoA, the activity of CPT1 increases.
- Enhanced Fatty Acid Oxidation: Increased CPT1 activity facilitates the transport of fatty acids into the mitochondria, leading to a higher rate of  $\beta$ -oxidation.<sup>[1]</sup>

This cascade effectively shifts the cellular metabolic state from lipid storage towards lipid utilization.

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